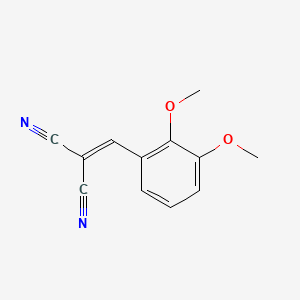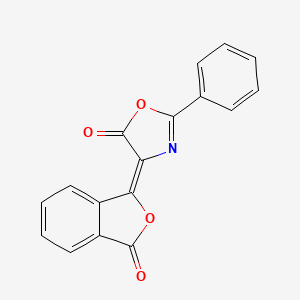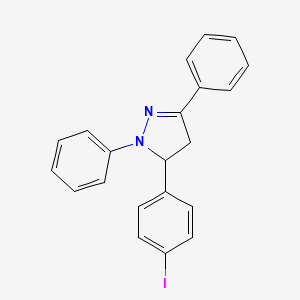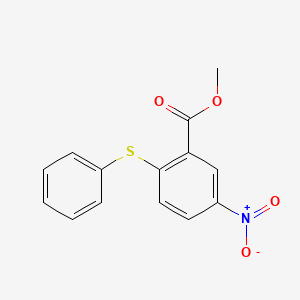
Malononitrile, (2,3-dimethoxybenzylidene)-
Overview
Description
Malononitrile, (2,3-dimethoxybenzylidene)-, is an organic compound known for its significant applications in various fields, particularly in nonlinear optical (NLO) devices. This compound is characterized by its unique structure, which includes a benzylidene group substituted with two methoxy groups at the 2 and 3 positions, and a malononitrile moiety. The presence of these functional groups contributes to its remarkable properties, making it a valuable material in scientific research and industrial applications .
Mechanism of Action
Target of Action
The primary target of Malononitrile, (2,3-dimethoxybenzylidene)- is tyrosinase , a key enzyme involved in the production of melanin . This compound has been shown to exhibit strong inhibitory activity against tyrosinase .
Mode of Action
Malononitrile, (2,3-dimethoxybenzylidene)- interacts with tyrosinase by forming hydrogen bonds with specific residues (GLY281 and ASN260) within the tyrosinase binding pocket . It also forms hydrophobic interactions with other residues (VAL283, PHE264, and ALA286) in the binding pocket . This interaction inhibits the activity of tyrosinase, thereby reducing melanin production .
Biochemical Pathways
The inhibition of tyrosinase by Malononitrile, (2,3-dimethoxybenzylidene)- affects the melanogenesis pathway, leading to a decrease in melanin production . This can result in a lightening effect on the skin, making this compound potentially useful in the treatment of hyperpigmentation disorders .
Pharmacokinetics
Its molecular weight (21422 g/mol) and linear formula (C12H10N2O2) suggest that it may have good bioavailability
Result of Action
The inhibition of tyrosinase by Malononitrile, (2,3-dimethoxybenzylidene)- leads to a decrease in melanin production . This can result in a lightening effect on the skin, making this compound potentially useful in the treatment of hyperpigmentation disorders .
Action Environment
The action of Malononitrile, (2,3-dimethoxybenzylidene)- can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as suggested by a study showing successful crystal growth at 35 °C . Furthermore, the compound exhibits excellent resistance to laser radiation, with a high threshold up to 1.75 GW/cm² , indicating that it may retain its activity in high-energy environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Malononitrile, (2,3-dimethoxybenzylidene)-, typically involves the Knoevenagel condensation reaction. This reaction is a well-known method for forming carbon-carbon double bonds by condensing an aldehyde with an active methylene compound in the presence of a base. In this case, 2,3-dimethoxybenzaldehyde reacts with malononitrile under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through the same Knoevenagel condensation reaction, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts such as Ti-Al-Mg hydrotalcite have been found to be effective in enhancing the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
Malononitrile, (2,3-dimethoxybenzylidene)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
Malononitrile, (2,3-dimethoxybenzylidene)-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of nonlinear optical devices due to its excellent NLO properties
Comparison with Similar Compounds
Similar Compounds
Benzylidenemalononitrile: Similar structure but without the methoxy substitutions.
2,4-Dimethoxybenzylidenemalononitrile: Another derivative with different substitution patterns.
Uniqueness
Malononitrile, (2,3-dimethoxybenzylidene)-, stands out due to its specific substitution pattern, which enhances its nonlinear optical properties compared to other similar compounds. The presence of methoxy groups at the 2 and 3 positions significantly influences its electronic properties, making it a more effective material for NLO applications .
Properties
IUPAC Name |
2-[(2,3-dimethoxyphenyl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-15-11-5-3-4-10(12(11)16-2)6-9(7-13)8-14/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIGVGQGZAURFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190427 | |
| Record name | Malononitrile, (2,3-dimethoxybenzylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36937-95-8 | |
| Record name | Malononitrile, (2,3-dimethoxybenzylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036937958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malononitrile, (2,3-dimethoxybenzylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[(4-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B3336732.png)
![3-[(4-Tert-butylphenoxy)methyl]benzohydrazide](/img/structure/B3336739.png)





![4-(3-methoxy-4-phenylmethoxyphenyl)-9,9a-dihydro-1H-benzo[f][2]benzofuran-3-one](/img/structure/B3336799.png)

